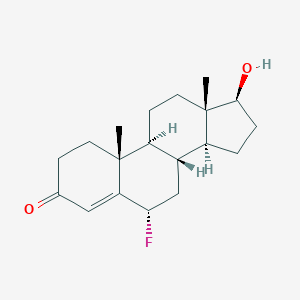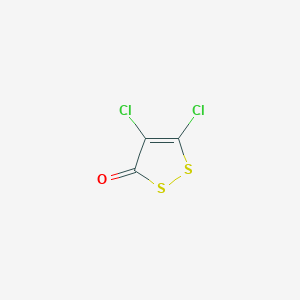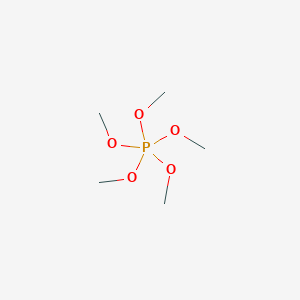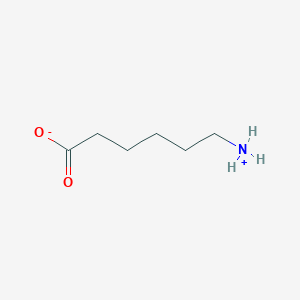
6alpha-Fluorotestosterone
Descripción general
Descripción
6alpha-Fluorotestosterone is a synthetic nonaromatizable androgen analog of testosterone . It binds to and activates specific nuclear receptors and is equipotent to testosterone .
Molecular Structure Analysis
The chemical formula of 6alpha-Fluorotestosterone is C19H27FO2 . Its exact mass is 306.20 and its molecular weight is 306.421 . The IUPAC/Chemical Name is (6S,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta [a]phenanthren-3-one .Aplicaciones Científicas De Investigación
1. Tumor Localization and Cancer Imaging
A study conducted by Larson et al. (2004) explored the use of 16beta-(18)F-fluoro-5alpha-dihydrotestosterone (a related compound) in PET scans for metastatic prostate cancer patients. This compound helped in assessing androgen receptor expression, showing potential as an agent for analyzing antigen receptors in prostate cancer management (Larson et al., 2004).
2. Bioconversion and Enzyme Activity
Kollerov et al. (2015) focused on the bioconversion of 6alpha-fluoro-16alpha-methyl-deoxycorticosterone 21-acetate (a structurally similar compound) by filamentous fungi. This study highlighted the capability of certain fungi to activate 11beta-hydroxylase steroids, an insight valuable for understanding steroid metabolism and enzyme activities (Kollerov et al., 2015).
3. Androgen Receptor-Mediated Imaging
Garg et al. (2001) synthesized [7alpha-18F]fluoro-17alpha-methyl-5alpha-dihydrotestosterone, a compound with high specificity to androgen receptors. This development was significant for potential PET imaging of prostate cancer, demonstrating the role of androgen-related compounds in diagnostic imaging (Garg et al., 2001).
4. Farnesoid X Receptor Agonists
Pellicciari et al. (2002) studied 6alpha-alkyl-substituted analogues of chenodeoxycholic acid, like 6alpha-ethyl-chenodeoxycholic acid, demonstrating its potency as an FXR agonist. This research has implications for understanding bile acid derivatives as potential therapeutic agents (Pellicciari et al., 2002).
5. Hormonal Growth Promoter Analysis
Regal et al. (2010) developed a method to detect 17alpha-methyltestosterone in bovine hair, aiding in controlling the use of growth promoters in meat-producing animals. This study is relevant for understanding the detection and regulation of similar hormonal growth promoters in the food industry (Regal et al., 2010).
6. Analysis of Steroid Metabolites
Magnusson and Sandström (2004) established a method for analyzing testosterone metabolites, which is crucial for measuring enzyme activity in various biological processes. This research contributes to the understanding of steroid metabolism (Magnusson & Sandström, 2004).
Propiedades
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQPTOITOZXLBE-QXROXWLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873369 | |
| Record name | 6alpha-Fluorotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Fluorotestosterone | |
CAS RN |
1597-68-8 | |
| Record name | 6alpha-Fluorotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6alpha-Fluorotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.ALPHA.-FLUOROTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9R6BZK55Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)